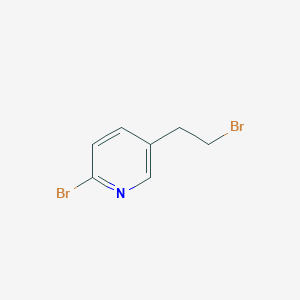

2-Bromo-5-(2-bromoethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemical research. Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, imparts unique chemical properties that have been exploited in a vast array of applications. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgrsc.org Its presence can enhance the pharmacological activity and pharmacokinetic properties of a molecule. nih.gov Pyridine and its derivatives are integral to the synthesis of pharmaceuticals and agrochemicals, and also serve as essential solvents and reagents in various chemical transformations. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and its derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.net

Role of Halogenated Pyridines as Versatile Synthons in Organic Synthesis

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring are substituted by halogen atoms. These compounds are highly valuable as versatile synthons, or building blocks, in organic synthesis. eurekalert.org The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of chemical transformations. Halopyridines are key starting materials for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govnih.gov They readily participate in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine ring. evitachem.com The strategic placement of halogen atoms on the pyridine scaffold enables chemists to construct complex, highly substituted pyridine derivatives that would be difficult to synthesize through other methods. eurekalert.org

Overview of 2-Bromo-5-(2-bromoethyl)pyridine within the Context of Advanced Pyridine Chemistry

This compound is a specific example of a halogenated pyridine that possesses two reactive bromine atoms at different positions, making it a bifunctional electrophile. One bromine atom is attached to the aromatic pyridine ring at the 2-position, while the other is part of a bromoethyl substituent at the 5-position. This dual reactivity makes it a potentially valuable intermediate for the synthesis of a wide range of more complex molecules. The bromine on the pyridine ring can be targeted by reactions such as Suzuki or Buchwald-Hartwig couplings, while the bromine on the ethyl side chain is susceptible to nucleophilic substitution. This differential reactivity allows for sequential functionalization, opening pathways to novel molecular architectures for applications in drug discovery and materials science.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established chemical principles. A plausible synthetic route would involve the bromination of the ethyl group of a precursor molecule like 2-bromo-5-ethylpyridine (B134762). The properties and reactivity of this compound can be extrapolated from the known chemistry of similar brominated pyridines.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 268.95 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

Table 2: Reactivity Profile of this compound

| Reactive Site | Type of Reaction | Potential Reagents |

|---|---|---|

| 2-Bromo (on pyridine ring) | Cross-coupling reactions | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2-bromo-5-(2-bromoethyl)pyridine |

InChI |

InChI=1S/C7H7Br2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |

InChI Key |

JSSMFPSFAXVTNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CCBr)Br |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for 2 Bromo 5 2 Bromoethyl Pyridine and Analogous Structures

Precursor Synthesis and Regioselective Functionalization of Pyridine (B92270) Rings

The creation of 2-bromo-5-(2-bromoethyl)pyridine hinges on the successful synthesis of its precursors and the precise functionalization of the pyridine ring. This involves introducing a bromine atom at the 2-position and an ethyl group at the 5-position, which is subsequently brominated.

Strategies for Introducing Bromine at the 2-Position of the Pyridine Ring

The introduction of a bromine atom at the 2-position of the pyridine ring is a critical first step. Direct bromination of pyridine is challenging as it typically occurs at the 3-position and requires high temperatures. researchgate.net Therefore, alternative methods are employed.

One of the most common and effective methods is the diazotization of 2-aminopyridine (B139424), followed by bromination. This reaction is typically carried out in an aqueous solution of hydrobromic acid at low temperatures, often below 0°C, to minimize the formation of side products. The process involves the reaction of 2-aminopyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite. orgsyn.org The resulting 2-bromopyridine (B144113) is then purified. orgsyn.org The Craig synthesis method is a well-established technique for this transformation.

Another approach involves the use of phosphorus oxybromide to brominate pyridine N-oxide, which can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net The use of a mixture of phosphorus pentabromide and phosphorus oxybromide with N-methyl-2-pyridone can also produce 2-bromopyridine. orgsyn.org

| Starting Material | Reagents | Key Conditions | Product | Yield |

| 2-Aminopyridine | HBr, Br₂, NaNO₂ | Low temperature (below 0°C) | 2-Bromopyridine | 86-92% orgsyn.org |

| Pyridine N-oxide | POBr₃ | - | 2-Bromo- and 4-bromopyridine | - |

| N-methyl-2-pyridone | PBr₅, POBr₃ | - | 2-Bromopyridine | - |

Methods for Alkylation at the 5-Position, Leading to an Ethyl Chain

Once 2-bromopyridine is synthesized, the next step is to introduce an ethyl group at the 5-position to form 2-bromo-5-ethylpyridine (B134762). A common method to achieve this is through a Grignard reaction. For example, reacting 2,5-dibromopyridine (B19318) with ethylmagnesium bromide (EtMgBr) in a solvent like tetrahydrofuran (B95107) (THF) can yield 2-bromo-5-ethylpyridine with high purity after crystallization.

Another approach involves the lithiation of 2,5-dibromopyridine followed by reaction with an appropriate ethylating agent.

| Starting Material | Reagents | Solvent | Product |

| 2,5-Dibromopyridine | Ethylmagnesium bromide | Tetrahydrofuran (THF) | 2-Bromo-5-ethylpyridine |

| 2,5-Dibromopyridine | n-Butyllithium, Ethylating agent | Tetrahydrofuran (THF) | 2-Bromo-5-ethylpyridine |

Directed Bromination of Alkyl Side Chains (e.g., Ethyl to Bromoethyl)

The final step in the precursor synthesis is the bromination of the ethyl side chain of 2-bromo-5-ethylpyridine to form this compound. This is a side-chain halogenation reaction. A common reagent for this type of reaction is N-bromosuccinimide (NBS), which is effective for benzylic or allylic bromination. libretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and often initiated by light or a radical initiator. libretexts.org This reaction proceeds via a radical chain mechanism. libretexts.orgyoutube.com

Targeted Synthesis of this compound

The targeted synthesis of this compound can also be approached through advanced methodologies such as palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the pyridine core and introducing its substituents.

Palladium-Catalyzed Cross-Coupling Reactions in Constructing the Pyridine Core and its Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions offer a versatile and efficient way to synthesize substituted pyridines. nih.govacs.org

Suzuki-Miyaura Coupling Approaches for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds, particularly in the synthesis of biaryl compounds and other π-conjugated systems. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or sulfonate, catalyzed by a palladium complex. nih.govnih.govcdnsciencepub.com

The Suzuki-Miyaura reaction is advantageous due to the commercial availability of a wide range of boronic acids and their tolerance of various functional groups. nih.gov It has been successfully employed in the synthesis of numerous pyridine-based derivatives. nih.gov For instance, the coupling of heteroaryl halides with hetero(aryl) boronic acids or esters can be achieved using a palladium catalyst like Pd(dppf)Cl₂. cdnsciencepub.com Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of pyridine boronic acids, even in the presence of basic aminopyridines. organic-chemistry.org

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the Suzuki-Miyaura coupling. nih.gov For example, a mixture of 1,4-dioxane (B91453) and water is often used as the solvent system, with a base such as potassium phosphate. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| Heteroaryl Halide | (Hetero)aryl Boronic Acid/Ester | Pd(dppf)Cl₂ | - | - | 2-Arylpyridines cdnsciencepub.com |

| Aminoheteroaryl Halide | Heteroaryl Boronic Acid/Ester | Pd/dialkylbiphenylphosphine | - | - | Biaryls organic-chemistry.org |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Pyridine Derivatives nih.gov |

Related Coupling Methodologies for C-N and C-O Bonds

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of a wide array of pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for this purpose. acs.orgacs.org These methods offer a significant advantage over traditional methods by providing a general and efficient route to aminopyridines. acs.orgacs.org

The Buchwald-Hartwig amination has been successfully applied to the synthesis of various aminopyridines from 2-bromopyridines. acs.orgacs.org The use of chelating bis(phosphine) ligands is crucial to overcome the inhibitory effect of the pyridine nitrogen on the palladium catalyst and to prevent side reactions. acs.org For volatile amines, which are challenging to use under standard conditions, conducting the reaction in a sealed tube has proven to be a practical and effective solution, enabling the synthesis of a variety of secondary and tertiary aminopyridines. acs.orgacs.orgnih.gov

The following table summarizes the application of the Buchwald-Hartwig amination for the synthesis of aminopyridines from 2-bromopyridines with volatile amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Methylamine | 2-(Methylamino)pyridine | 75 |

| 2 | Dimethylamine | 2-(Dimethylamino)pyridine | 85 |

| 3 | Ethylamine | 2-(Ethylamino)pyridine | 80 |

| 4 | Isopropylamine | 2-(Isopropylamino)pyridine | 78 |

| 5 | Propylamine | 2-(Propylamino)pyridine | 82 |

| 6 | Cyclopropylamine | 2-(Cyclopropylamino)pyridine | 88 |

Data adapted from a study on the Buchwald-Hartwig amination of 2-bromopyridines. acs.org

Nucleophilic Substitution Pathways for Halogen Introduction and Functional Group Interconversion

Nucleophilic aromatic substitution (SNAr) reactions provide a direct pathway for the introduction of various functional groups onto the pyridine ring. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. acs.orgsci-hub.se Generally, 2- and 4-halopyridines are more reactive towards nucleophiles than 3-halopyridines due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate. sci-hub.se

The choice of solvent can significantly impact the efficiency of these reactions. sci-hub.se For instance, the reaction of 2-bromopyridine with sodium phenoxide gives a higher yield in DMSO or HMPA compared to NMP. sci-hub.se Microwave irradiation has been shown to dramatically accelerate these substitution reactions, often leading to quantitative yields in minutes. sci-hub.se

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. scribd.comub.edufiveable.meimperial.ac.uk In the context of "this compound", FGI can be employed to modify the bromoethyl side chain. For example, the bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities. researchgate.netresearchgate.net

Organometallic Reagent Chemistry: Applications of Grignard and Organozinc Reagents

Organometallic reagents, particularly Grignard and organozinc reagents, are powerful tools for the functionalization of pyridines through the formation of new carbon-carbon bonds. researchgate.netwikipedia.orgbyjus.com The preparation of pyridyl Grignard reagents from bromopyridines allows for subsequent reactions with various electrophiles. researchgate.net For instance, 2-bromopyridine can be converted to its Grignard reagent, which then reacts with ketones or esters to form the corresponding carbinols. researchgate.net

Organozinc reagents offer several advantages, including higher functional group tolerance compared to Grignard reagents. nih.govsigmaaldrich.comwikipedia.org They can be prepared directly from bromopyridines and activated zinc. nih.gov These organozinc reagents readily participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with a variety of electrophiles. nih.govwikipedia.org

The Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is another effective method for C-C bond formation. organic-chemistry.orgwikipedia.orgnrochemistry.com It has been widely used for the synthesis of biaryls and other coupled products from halo-aromatics, including bromopyridines. organic-chemistry.orgwikipedia.org

A patent describes a method for preparing 2-bromo-5-formylpyridine by reacting 2,5-dibromopyridine with a Grignard reagent followed by the addition of DMF. google.com This demonstrates the utility of Grignard reagents in introducing formyl groups into pyridine rings.

Radical Bromination Techniques for Alkyl Side Chains using N-Bromosuccinimide (NBS)

The introduction of a bromine atom onto an alkyl side chain attached to a pyridine ring can be effectively achieved through radical bromination, most commonly using N-Bromosuccinimide (NBS) as the brominating agent. This method is particularly useful for the benzylic-type positions of alkylpyridines due to the resonance stabilization of the resulting radical intermediate. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is often carried out under irradiation with light.

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the alkyl side chain of the pyridine, generating a pyridylic radical. This radical then reacts with NBS to form the bromoalkylpyridine and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the starting alkylpyridine, propagating the radical chain reaction.

The selectivity of the bromination is influenced by the stability of the radical intermediate. For a substrate like 5-ethyl-2-bromopyridine, the hydrogen atoms on the carbon adjacent to the pyridine ring (the benzylic position) are preferentially abstracted due to the resonance stabilization of the resulting radical. This makes NBS a highly effective reagent for the specific synthesis of compounds like 2-Bromo-5-(1-bromoethyl)pyridine.

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of this compound and its precursors, several factors need to be considered.

In the case of the Sandmeyer-type reaction to produce 2-bromopyridine from 2-aminopyridine, careful control of temperature and the rate of addition of reagents is essential for high yields. orgsyn.org For coupling reactions like the Buchwald-Hartwig amination, the choice of ligand, base, solvent, and temperature all play a significant role in the outcome of the reaction. acs.orgresearchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in nucleophilic substitution reactions of halopyridines. sci-hub.seresearchgate.net

For Grignard reagent formation, the use of an activating agent like iodine or 1,2-dibromoethane (B42909) can be critical to initiate the reaction with magnesium. wikipedia.org The solvent must be anhydrous and aprotic, with ethers being the most common choice. leah4sci.com

In the context of scaling up the synthesis for industrial production, factors such as cost of reagents, ease of purification, and safety become paramount. Process optimization studies are often conducted to find the most efficient and economical reaction conditions.

The following table presents a hypothetical optimization of the radical bromination of 5-ethyl-2-bromopyridine.

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | BPO | CCl4 | 80 | 4 | 65 |

| 2 | AIBN | CCl4 | 80 | 4 | 72 |

| 3 | BPO | Benzene (B151609) | 80 | 4 | 68 |

| 4 | AIBN | Benzene | 80 | 4 | 75 |

| 5 | AIBN | Acetonitrile | 80 | 4 | 70 |

| 6 | AIBN | CCl4 | 70 | 6 | 65 |

| 7 | AIBN | CCl4 | 90 | 3 | 78 |

This table is for illustrative purposes and does not represent actual experimental data.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 2 Bromoethyl Pyridine

Exploration of Cross-Coupling Reactions at the Bromine Centers of 2-Bromo-5-(2-bromoethyl)pyridine

The differential reactivity of the aryl and alkyl C-Br bonds in this compound is particularly advantageous in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at either position, or disubstitution, by carefully choosing the reaction conditions and coupling partners.

The C2-bromine on the pyridine (B92270) ring is susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling catalytic cycles like the Suzuki-Miyaura reaction. libretexts.org The reactivity of aryl halides in these reactions is well-established and generally follows the order I > Br > Cl. illinois.edu The C(sp²)-Br bond at the pyridine C2 position is significantly more reactive towards Pd(0) insertion than the C(sp³)-Br bond of the bromoethyl group under typical Suzuki-Miyaura conditions. nih.gov This allows for highly selective C-C bond formation at the pyridine core while leaving the bromoethyl moiety intact for subsequent transformations.

Research on analogous structures, such as 2-bromo-5-(bromomethyl)thiophene, has demonstrated that Suzuki-Miyaura cross-coupling with various aryl boronic acids occurs exclusively at the C2-bromo position of the heterocyclic ring. nih.gov The reaction proceeds efficiently in the presence of a palladium catalyst and a base, yielding the 2-aryl-5-(bromomethyl)thiophene derivatives. nih.gov A similar outcome is expected for this compound.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C2-Position

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | mdpi.com |

| Base | K₃PO₄ or Cs₂CO₃ | mdpi.com |

| Solvent | 1,4-Dioxane (B91453)/H₂O or Toluene | mdpi.com |

| Reactant | Arylboronic Acid | mdpi.com |

| Temperature | 85-95 °C | mdpi.com |

This interactive table is based on typical conditions reported for Suzuki-Miyaura reactions on similar bromopyridine substrates.

While the Suzuki-Miyaura reaction preferentially targets the aryl bromide, other cross-coupling reactions can be employed to functionalize the bromoethyl group. For instance, Negishi coupling, which utilizes organozinc reagents, is known to be effective for coupling with alkyl halides. By first protecting or transforming the C2-bromo position, or by using specific catalyst systems that favor coupling with C(sp³)-Br bonds, selective functionalization at the side chain could be achieved. However, direct selective coupling at the alkyl bromide in the presence of the more reactive aryl bromide is challenging and typically requires specialized conditions or catalysts that are beyond the scope of standard protocols.

The presence of two chemically distinct bromine atoms allows for a stepwise, dual cross-coupling approach to synthesize highly functionalized pyridine derivatives. A typical strategy would involve:

A selective Suzuki-Miyaura or Stille coupling at the more reactive C2-bromo position.

Isolation of the mono-functionalized intermediate.

A second, different cross-coupling reaction (e.g., Negishi, Sonogashira, or Buchwald-Hartwig) at the bromoethyl position of the intermediate from step 1.

This sequential functionalization provides a powerful method for building molecular complexity from a relatively simple starting material.

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety and the Pyridine Ring Bromine

The two bromine atoms in this compound also exhibit different reactivities towards nucleophiles. The primary alkyl bromide of the ethyl side chain is a good substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. researchgate.net Common nucleophiles like amines, alcohols, thiols, and cyanide can readily displace the bromide under relatively mild conditions to form a new carbon-nucleophile bond. researchgate.net

Conversely, the bromine at the C2 position of the pyridine ring undergoes nucleophilic aromatic substitution (SₙAr). This reaction is generally more demanding than an Sₙ2 reaction and requires either very strong nucleophiles or high temperatures. The electron-deficient nature of the pyridine ring facilitates this reaction compared to a benzene (B151609) ring, but the C2-Br bond is still considerably less reactive towards nucleophilic attack than the primary C-Br bond of the side chain. This difference allows for selective substitution at the bromoethyl group without affecting the C2-bromine.

Formation and Reactivity of Organometallic Intermediates Derived from this compound

Organometallic intermediates, such as Grignard or organolithium reagents, can be selectively formed at the C2 position. The C(sp²)-Br bond is more susceptible to metal-halogen exchange or direct insertion of magnesium metal than the C(sp³)-Br bond. researchgate.netwikipedia.org For example, reacting this compound with magnesium metal, often with an entrainer like ethyl bromide, would be expected to form the Grignard reagent, 5-(2-bromoethyl)pyridin-2-ylmagnesium bromide. researchgate.net

This has been demonstrated in similar systems; for instance, 2,5-dibromopyridine (B19318) can be selectively converted into the Grignard reagent at one position for subsequent reactions. google.com The resulting pyridyl Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to form new C-C bonds at the C2 position of the pyridine ring. google.com Light-promoted coupling of Grignard reagents with bromopyridines has also been shown to be an effective method for C-C bond formation. organic-chemistry.org

Table 2: Formation and Reaction of a Grignard Intermediate

| Step | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1. Formation | Mg, THF or Et₂O | 5-(2-bromoethyl)pyridin-2-ylmagnesium bromide | researchgate.netgoogle.com |

| 2. Reaction | Electrophile (e.g., DMF, R₂C=O) | 2-substituted-5-(2-bromoethyl)pyridine | google.com |

This interactive table outlines the expected two-step sequence for Grignard formation and subsequent reaction.

Computational and Theoretical Insights into 2 Bromo 5 2 Bromoethyl Pyridine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at an electronic level. These methods provide a quantitative basis for understanding molecular structure, stability, and reactivity.

The electronic structure of a molecule is intimately linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comsemanticscholar.org Conversely, a small gap suggests the molecule is more reactive and less stable. semanticscholar.org For substituted pyridines, the nature and position of substituents can significantly modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties and reactivity. nih.gov In co-crystals of bromopyridines, charge transfer between HOMO-LUMO states can suggest electron mobility. researchgate.net

Table 1: Conceptual Frontier Orbital Analysis for Bromopyridine Systems

| Parameter | Description | Implication for 2-Bromo-5-(2-bromoethyl)pyridine |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Represents electron-donating capability. | The presence of the pyridine (B92270) nitrogen and bromine atoms influences the energy and localization of the HOMO. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Represents electron-accepting capability. | The LUMO is expected to be distributed over the pyridine ring, with lobes potentially centered on the carbon atoms attached to the bromine atoms, making them susceptible to nucleophilic attack. wuxibiology.com |

| ΔE (HOMO-LUMO Gap) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A relatively large gap is anticipated, indicating kinetic stability, but this gap can be tuned by substituents. irjweb.comnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. uni-muenchen.de

For a molecule like this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These regions are characterized by an excess of electrons and are susceptible to electrophilic attack. The most negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.netresearchgate.net

Positive Potential (Blue): These regions are electron-deficient and are favorable sites for nucleophilic attack. Positive potentials are typically found around hydrogen atoms. researchgate.netresearchgate.net

Neutral/Near-Zero Potential (Green): These areas represent regions of relatively neutral electrostatic potential.

The bromine atoms, due to the "sigma-hole" phenomenon, can exhibit a region of positive electrostatic potential on the outermost portion of the atom, making them potential halogen bond donors. researchgate.net This analysis helps in understanding where the molecule is most likely to interact with other reagents. uni-muenchen.de

Table 2: Interpreting MEP Maps for Reactive Site Prediction

| Color Code | Electrostatic Potential | Predicted Reactivity | Likely Location on this compound |

| Red | Most Negative | Site for Electrophilic Attack | Pyridine Nitrogen (N) |

| Blue | Most Positive | Site for Nucleophilic Attack | Hydrogen Atoms, Halogen Bond Donor Site on Bromine |

| Green | Near-Zero | Low Reactivity | Carbon-rich regions of the alkyl chain |

To gain a more quantitative understanding of reactivity, DFT provides a framework for calculating various reactivity descriptors. nih.gov Fukui functions, in particular, are powerful tools for identifying the most reactive sites within a molecule. wikipedia.org They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.orgscm.com

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). This function identifies the sites most likely to accept an electron. A high value of f+(r) indicates a good electrophilic site. nih.gov

f-(r): For electrophilic attack (electron donation). This function pinpoints the sites most prone to losing an electron. A high value of f-(r) indicates a good nucleophilic site. nih.gov

f0(r): For radical attack.

By condensing these functions onto individual atoms, one can obtain condensed Fukui indices, which provide a ranked list of the most reactive atoms in the molecule for each type of attack. researchgate.net These indices are invaluable for predicting regioselectivity in chemical reactions. researchgate.net

Table 3: Fukui Functions and Their Role in Reactivity Prediction

| Fukui Function | Mathematical Representation (Finite Difference) | Predicted Reactivity | Expected High-Value Site on this compound |

| f+k (Nucleophilic Attack) | qk(N) - qk(N+1) | Identifies the most electrophilic atoms. | Carbon atoms attached to bromine (C2, C5-ethyl). |

| f-k (Electrophilic Attack) | qk(N-1) - qk(N) | Identifies the most nucleophilic atoms. | Pyridine Nitrogen (N). |

| f0k (Radical Attack) | [qk(N-1) - qk(N+1)] / 2 | Identifies atoms susceptible to radical reactions. | Varies depending on electronic effects. |

| qk is the electronic population of atom k for N, N-1, or N+1 electrons. |

Computational Modeling of Reaction Mechanisms and Energetic Profiles

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. wuxibiology.com

For this compound, computational modeling could explore various transformations:

Nucleophilic Aromatic Substitution (SNAr): Modeling the attack of a nucleophile on the pyridine ring, likely at the carbon atoms bearing bromine. Calculations would determine the activation barrier for this process, helping to predict reaction conditions.

Lithiation and Cross-Coupling: The reactivity of 3-bromopyridine (B30812) in lithiation and subsequent cross-coupling reactions has been studied. researchgate.net Similar computational models could be applied to predict the feasibility and regioselectivity of metal-halogen exchange and subsequent reactions like Suzuki or Negishi couplings for this compound.

Side-Chain Reactions: The energetic profile for substitution reactions at the bromoethyl group can also be modeled to compare its reactivity with that of the brominated pyridine ring.

These models provide a step-by-step energetic profile of the reaction pathway, revealing the relative energies of reactants, transition states, and products, which is essential for understanding reaction kinetics and thermodynamics. wuxibiology.com

Theoretical Investigations of Structure-Reactivity Relationships within this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship studies are crucial in medicinal chemistry and materials science. nih.govnih.gov Theoretical calculations can systematically probe these relationships by modeling derivatives of a parent compound. For this compound, such studies would involve computationally modifying the structure and observing the effect on its properties.

Key investigations could include:

Effect of Substituents: Adding various electron-donating or electron-withdrawing groups to the pyridine ring and calculating the resulting changes in the HOMO-LUMO gap, MEP, and Fukui functions. Studies on other pyridine derivatives show that groups like -OH or -OMe can enhance certain biological activities, whereas bulky groups or additional halogens can have the opposite effect. nih.govmdpi.comresearchgate.net

Positional Isomerism: Comparing the computed properties of this compound with its other isomers (e.g., 2-Bromo-3-(2-bromoethyl)pyridine) to understand how the relative positions of the substituents affect reactivity and intermolecular interactions.

Conformational Analysis: The bromoethyl side chain has rotational freedom. Computational studies can determine the most stable conformations and the energy barriers between them, which can be critical for receptor binding or crystal packing.

These theoretical studies provide predictive insights into how structural modifications can be used to tailor the molecule for specific applications. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Characteristics of Related Bromopyridines

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. rsc.org While a crystal structure for this compound is not available in the searched results, analysis of related bromopyridine structures in the Cambridge Structural Database (CSD) provides a clear picture of the expected interactions. researchgate.net

The dominant interactions governing the crystal packing of bromopyridines include:

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are common and play a significant role in stabilizing the crystal lattice. nih.gov

π–π Stacking: The aromatic pyridine rings often engage in π–π stacking interactions, where the rings are arranged in either a parallel-displaced or T-shaped fashion. These interactions are crucial for the formation of layered or columnar structures. nih.goviucr.org

Table 4: Common Intermolecular Interactions in Bromopyridine Crystal Structures

| Interaction Type | Description | Typical Distance (Å) | Significance |

| Halogen Bond (Br···N) | An attractive interaction between an electrophilic region on the bromine atom and the lone pair of the nitrogen atom. iucr.org | ~3.0 - 3.5 | Directional interaction that strongly influences supramolecular assembly. |

| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. | Centroid-centroid distance ~3.6 - 3.8 nih.goviucr.org | Key for forming stacked columnar or herringbone patterns in the crystal. doaj.org |

| Hydrogen Bond (C-H···N) | A weak hydrogen bond between a carbon-bound hydrogen and a pyridine nitrogen. nih.gov | ~2.5 - 2.8 (H···N) | Contributes to the stability and directionality of the crystal packing. |

| Halogen-Halogen (Br···Br) | Interactions between bromine atoms of adjacent molecules. researchgate.net | ~4.0 researchgate.net | Can influence the herringbone packing motif. researchgate.netdoaj.org |

Applications of 2 Bromo 5 2 Bromoethyl Pyridine As a Versatile Synthetic Intermediate

Synthesis of Advanced Heterocyclic Systems and Ligands

The unique structure of 2-Bromo-5-(2-bromoethyl)pyridine, with its two distinct C-Br bonds, serves as a powerful tool for the construction of sophisticated heterocyclic frameworks and polydentate ligands essential in coordination chemistry and materials science.

Construction of Bipyridines, Terpyridines, and Other Polydentate Ligands

The 2-bromo group on the pyridine (B92270) ring is particularly suitable for metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, which are fundamental for creating carbon-carbon bonds between aromatic rings. This reactivity is exploited to synthesize bipyridines, terpyridines, and other multi-dentate ligands. For instance, the coupling of a 2-bromopyridine (B144113) derivative with a stannylated or boronic acid-substituted pyridine is a common strategy to form a 2,2'-bipyridine (B1663995) linkage. researchgate.netchemicalbook.commdpi.com While direct use of this compound is not explicitly detailed in the provided results, the methodologies for creating bipyridines from 2,5-disubstituted pyridines are well-established. researchgate.netchemicalbook.com The 2-bromo position can be selectively coupled, leaving the bromoethyl group available for subsequent transformations, such as cyclization or linkage to other molecular fragments.

Similarly, terpyridine ligands, which are crucial for forming stable complexes with a variety of metal ions, can be assembled using strategies involving bromopyridine precursors. orgsyn.orgresearchgate.net The stepwise synthesis often involves coupling reactions to build the three-pyridine unit. The bromoethyl side chain on the this compound molecule offers a reactive handle for further functionalization after the core ligand structure has been assembled, allowing for the attachment of the ligand to surfaces or incorporation into larger supramolecular structures.

Table 1: Representative Coupling Reactions for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product Type | Yield (%) | Reference |

| 2,5-Dibromopyridine (B19318) | 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄, Xylene | 5-Bromo-2,2'-bipyridine | 70-90 | researchgate.netchemicalbook.com |

| 2-Bromopyridine | 2-Pyridyl Zinc Halide | Pd(dba)₂, XPhos | 2,2'-Bipyridine | Good | mdpi.com |

| 2,5-Dibromopyridine | Hexa-n-butyldistannane | Pd Catalyst | 5,5'-Dibromo-2,2'-bipyridine | 70-90 | researchgate.net |

Formation of Fused Pyridine Derivatives (e.g., Imidazopyridines)

The bromoethyl side chain of this compound is an excellent electrophile for reactions with nucleophiles, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of imidazopyridines, a scaffold found in numerous biologically active molecules, including well-known drugs like Zolpidem and Alpidem. nih.govnih.gov The general synthesis, known as the Tschitschibabin reaction, involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. e3s-conferences.org

In the context of this compound, the bromoethyl group can act as a precursor to the necessary two-carbon unit for cyclization. By reacting it with an appropriate amine, followed by intramolecular cyclization, it is possible to construct the imidazole (B134444) ring fused to the pyridine core. This approach provides a route to substituted imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. nih.govasianpubs.orgrsc.org The versatility of this method allows for the introduction of various substituents, leading to libraries of compounds for biological screening.

Derivatization for the Development of Functional Materials and Specialized Organic Compounds

The dual reactivity of this compound allows for extensive derivatization to create novel functional materials and specialized organic compounds. The aromatic bromine can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the alkyl bromine is readily displaced by a wide range of nucleophiles.

This allows for the introduction of chromophores, fluorophores, or electroactive moieties. For example, the pyridine core can be functionalized with groups that alter its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a component in non-linear optical materials. researchgate.net The bromoethyl side chain can be used to attach the molecule to a polymer backbone or a solid support, enabling the creation of functional surfaces or materials with tailored properties.

Role in the Construction of Pharmacological Scaffolds and Precursors for Medicinal Chemistry Research

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of many pharmaceutical drugs. researchgate.net this compound serves as a valuable precursor for a variety of pharmacological scaffolds. The pyridine ring is a key element in compounds targeting the central nervous system, and the ability to functionalize it at two different positions is highly advantageous for drug design and lead optimization. nih.gov

For instance, the scaffold can be elaborated into structures that act as enzyme inhibitors or receptor ligands. The synthesis of imidazopyridine derivatives, as mentioned earlier, is a direct application in this field, yielding compounds with hypnotic, anxiolytic, or anti-ulcer activities. nih.govnih.govasianpubs.org Furthermore, the bromoethyl group can be converted into other functional groups, such as amines or alcohols, which can then be used to build more complex side chains designed to interact with specific biological targets. The synthesis of precursors for nicotinic acetylcholine (B1216132) receptor (nAChR) modulators is one area where such pyridine-based scaffolds are actively investigated.

Table 2: Examples of Bioactive Scaffolds Derived from Pyridine Precursors

| Precursor Type | Reaction | Resulting Scaffold | Therapeutic Area | Reference |

| 2-Aminopyridine | Reaction with α-haloketone | Imidazo[1,2-a]pyridine | Hypnotics, Anxiolytics | nih.govnih.gov |

| Substituted 2-Aminonicotinic Acid | Cyclization with 2-bromo-1-substituted ethanone | Imidazo[1,2-a]pyridine-8-carboxamide | H+/K+-ATPase Inhibition (Anti-ulcer) | asianpubs.org |

| 2-Bromopyridine | Multi-step synthesis | Pipradrol | CNS Stimulant | wikipedia.org |

| 2-Bromo-5-nitropyridine | Cross-coupling/Reduction | Precursors for anticancer/anxiolytic drugs | Oncology, Psychiatry | nbinno.com |

Utilization in Polymer Chemistry, Including Metallo-Supramolecular Assemblies and Polymer Chain Functionalization

In polymer chemistry, this compound can be utilized in several ways. The bromoethyl group can act as an initiator for certain types of polymerization or as a site for grafting polymers onto the pyridine core. More commonly, the pyridine nitrogen and other functionalities introduced via the bromine atoms serve as coordination sites for metal ions, leading to the formation of metallo-supramolecular polymers. nih.gov

These materials are formed by the self-assembly of organic ligands (unimers) and metal ions into long, polymer-like chains. nih.gov Ligands based on terpyridine or bipyridine, which can be synthesized from bromopyridine precursors, are frequently used. researchgate.netnih.gov The resulting metallo-supramolecular polymers can exhibit interesting properties, such as electrochromism, where their color changes in response to an applied voltage, making them suitable for smart windows and displays. nih.gov The ability to functionalize the ligand with the bromoethyl group before or after polymerization adds another layer of control over the final material's properties.

Development of Chemical Probes and Tags via Selective Functionalization of this compound

The differential reactivity of the two bromine atoms in this compound makes it an ideal scaffold for the development of chemical probes and labeling agents. One bromine atom can be selectively replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the other bromine atom is used to attach the probe to a molecule or biological target of interest.

For example, the aryl bromide could undergo a Suzuki or Sonogashira coupling to install a fluorescent aromatic group. Subsequently, the alkyl bromide could be displaced by a thiol or amine on a target protein or biomolecule, allowing for specific labeling. This dual-functional handle enables the creation of highly specific tools for use in chemical biology and diagnostics, facilitating the study of biological processes or the detection of specific analytes.

Q & A

Q. How do solubility properties of this compound influence solvent selection in reactions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., CH₂Cl₂). Solvent polarity impacts reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Cyrene™ (a biorenewable solvent) has shown efficacy in improving yields for analogous bromopyridine homocoupling reactions (Table 1, ).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of bromine substituents. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Pd-catalyzed couplings. Compare HOMO-LUMO gaps with similar compounds (e.g., 2-Bromo-5-methylpyridine) to assess oxidative addition feasibility .

Q. What strategies resolve contradictions in reported reaction yields for bromoethylpyridine derivatives?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Implement strict inert-atmosphere techniques (Schlenk line) and quantify impurities via HPLC with UV detection (λ = 254 nm). For example, Abramovitch et al. observed yield variations in pyridine bromination due to residual acids; neutralization with NaHCO₃ improved reproducibility .

Q. How can regioselective functionalization be achieved in the presence of multiple bromine atoms?

- Methodological Answer : Use directing groups (e.g., -NH₂) to control bromination sites. For instance, 2-Amino-5-bromo-3-methylpyridine derivatives undergo selective bromination at the 5-position due to amino group coordination. Alternatively, transition-metal catalysts (e.g., Pd(OAc)₂) direct couplings to less hindered positions .

Q. What are the challenges in analyzing degradation products of this compound under acidic conditions?

- Methodological Answer : Acidic hydrolysis may cleave the bromoethyl group, forming 5-vinylpyridine derivatives. Use LC-MS/MS with collision-induced dissociation (CID) to track degradation pathways. Compare fragmentation patterns with reference standards (e.g., 5-Bromo-2-hydrazinopyridine in ).

Q. How do steric effects of the bromoethyl group influence crystal packing and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray studies of analogs (e.g., 2-Bromo-5-(trifluoromethyl)pyridine) reveal halogen bonding between Br and adjacent π-systems. For the bromoethyl group, analyze torsion angles (C-Br···C distances) to predict packing efficiency. Software like Mercury (CCDC) visualizes van der Waals radii clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.